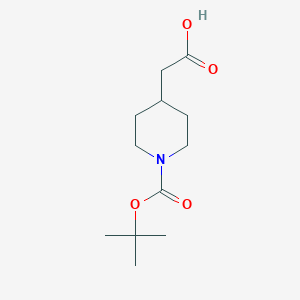

1-Boc-piperidin-4-ylacetic acid

説明

The exact mass of the compound 1-Boc-piperidin-4-ylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Boc-piperidin-4-ylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-piperidin-4-ylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-6-4-9(5-7-13)8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFLMSIMHISJFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363715 | |

| Record name | [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157688-46-5 | |

| Record name | [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-BOC-Piperidin-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Boc-Piperidin-4-ylacetic Acid: A Strategic Scaffold in Medicinal Chemistry

Topic: 1-Boc-piperidin-4-ylacetic acid chemical properties Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Introduction: The Structural Mandate

1-Boc-piperidin-4-ylacetic acid (CAS 157688-46-5 ) is a critical bifunctional building block in modern drug discovery. Unlike its lower homolog (1-Boc-piperidine-4-carboxylic acid), the insertion of a methylene spacer (–CH₂–) between the piperidine ring and the carboxylic acid significantly alters the spatial orientation and flexibility of the pharmacophore.

This "acetic acid tail" allows for the construction of ligands where the basic nitrogen (protected by Boc) and the effector domain (attached via the acid) require a specific distance to avoid steric clash within the binding pocket. It is a validated intermediate in the synthesis of farnesyltransferase inhibitors (e.g., Lonafarnib ) and various GPCR modulators.

Physicochemical Profile

The following data aggregates experimental values and predictive models essential for process chemistry and formulation.

| Property | Value / Description | Context |

| CAS Number | 157688-46-5 | Unique Identifier |

| Molecular Formula | C₁₂H₂₁NO₄ | - |

| Molecular Weight | 243.30 g/mol | - |

| Appearance | White to off-white crystalline powder | High purity (>98%) is typically crystalline |

| Melting Point | 96–102 °C | Sharp melt indicates high purity; broadens with moisture |

| pKa (Acid) | ~4.66 (Predicted) | Typical for aliphatic carboxylic acids |

| Solubility | DCM, MeOH, DMF, DMSO | Poor solubility in water; soluble in organic solvents |

| Storage | 2–8 °C, Desiccated | Hygroscopic; store under inert atmosphere if possible |

Synthetic Pathways and Production

The synthesis of 1-Boc-piperidin-4-ylacetic acid is generally approached via two primary strategies: Reduction of Pyridine Precursors (industrial scalability) or Homologation (medicinal chemistry exploration).

Route A: Hydrogenation of Pyridine-4-acetic Acid

This is the most direct route for large-scale preparation.

-

Starting Material: 4-Pyridineacetic acid hydrochloride.

-

Hydrogenation: Catalytic hydrogenation (PtO₂ or Rh/C) in acetic acid/water reduces the pyridine ring to a piperidine.

-

Protection: The crude piperidine is treated with Boc₂O under basic conditions (NaOH/Dioxane) to yield the final product.

Route B: Horner-Wadsworth-Emmons (HWE) Olefination

Preferred when starting from the ketone to avoid pyridine impurities.

-

Reagent: 1-Boc-4-piperidone.

-

Olefination: Reaction with triethyl phosphonoacetate and base (NaH) yields the

-unsaturated ester. -

Reduction: Hydrogenation (Pd/C) saturates the double bond.

-

Hydrolysis: LiOH saponification yields the free acid.

Synthesis Workflow Diagram

Caption: Figure 1. Convergent synthetic pathways: Reductive approach (top) vs. Olefination approach (bottom).

Reaction Engineering & Protocols

Standard Amide Coupling (HATU Method)

The carboxylic acid is sterically unhindered, allowing for rapid coupling. However, the Boc group is acid-labile, so neutral-to-basic conditions are mandatory during coupling.

Reagents:

-

1-Boc-piperidin-4-ylacetic acid (1.0 equiv)

-

Amine partner (R-NH₂) (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (anhydrous)

Protocol:

-

Activation: Dissolve the acid and DIPEA in DMF (0.1 M concentration) at 0 °C. Stir for 5 minutes.

-

Addition: Add HATU in one portion. Stir for 10 minutes to form the activated ester (O-At).

-

Coupling: Add the amine partner. Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Monitor via LC-MS (Target mass = MW_amine + 225 - 18).

-

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄.[1]

Orthogonal Deprotection

One of the primary reasons for selecting this scaffold is the Boc protection, which is stable to basic hydrolysis (used to deprotect esters on the other end) but labile to acid.

-

Method A (TFA): Dissolve substrate in DCM (1:1 ratio). Add TFA (20% v/v). Stir 1 hour. Evaporate in vacuo. Note: This yields the Trifluoroacetate salt.

-

Method B (HCl/Dioxane): Dissolve in 4M HCl in Dioxane. Stir 30 mins. Precipitate with Et₂O. Note: Yields the Hydrochloride salt, which is often more crystalline and stable.

Reaction Landscape Diagram

Caption: Figure 2. Functionalization landscape: The acid moiety serves as the primary handle for coupling, while the Boc group acts as a latent amine donor.

Medicinal Chemistry Applications

Case Study: Lonafarnib (Sch-66336)

Lonafarnib is a potent farnesyltransferase inhibitor used for the treatment of Progeria and certain cancers.

-

Role of the Scaffold: The 1-Boc-piperidin-4-ylacetic acid is coupled to a tricyclic core. The piperidine ring acts as a rigid spacer that positions the terminal amide into a specific hydrophobic pocket of the enzyme.

-

Significance: The extra methylene group (acetic acid vs. carboxylic acid) prevents steric clash between the bulky tricyclic system and the piperidine ring, allowing the molecule to adopt a "U-shape" bioactive conformation.

Solid Phase Peptide Synthesis (SPPS)

This molecule is frequently used as a "linker" or non-natural amino acid in SPPS.

-

Usage: It acts as a

-amino acid mimetic (if the Boc is removed and coupled to another acid). -

Advantage: It introduces a constrained turn-inducing element into peptide chains, often improving metabolic stability against proteases.

Safety and Handling (GHS)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Avoid inhalation of dust.

-

Storage: Store at +2°C to +8°C. The compound is stable but should be kept dry.

References

-

ChemicalBook. (2025).[2][3] 1-Boc-4-piperidylacetic acid Properties and Safety.

-

PubChem. (2025). Compound Summary: 1-Boc-piperidin-4-ylacetic acid (CID 1512539). National Library of Medicine.

-

BenchChem. (2025). Application Notes: (4-Methylpiperidin-1-yl)acetic Acid as a Versatile Building Block.

-

Morgan, B., et al. (2000).[4] Enzymatic kinetic resolution of piperidine atropisomers: Synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336.[4] Journal of Organic Chemistry, 65(18), 5451-5459. (Describes the use in Lonafarnib synthesis).

-

Thermo Fisher Scientific. (2025). Product Specification: (1-BOC-Piperidin-4-yl)acetic acid.

Sources

Technical Whitepaper: Strategic Utilization of 1-Boc-piperidin-4-ylacetic Acid in Drug Discovery

The following technical guide is structured to serve as an authoritative resource for medicinal chemists and process scientists.

CAS Number: 157688-46-5 Formula: C₁₂H₂₁NO₄ Molecular Weight: 243.30 g/mol

Executive Summary: The "Flexible Linker" Advantage

In the architecture of modern drug design, 1-Boc-piperidin-4-ylacetic acid serves as a critical "privileged scaffold." Unlike its rigid counterpart, 1-Boc-piperidine-4-carboxylic acid, this compound features a methylene (

This single methylene insertion fundamentally alters the pharmacophore’s utility:

-

Rotational Freedom: It introduces a specific degree of flexibility, allowing the terminal carboxylate (or derived amide) to orient into binding pockets that are sterically inaccessible to direct ring-attached substituents.

-

PROTAC & Linker Utility: It is increasingly the reagent of choice for designing heterobifunctional degraders (PROTACs), where the piperidine ring provides solubility and the acetic acid tail determines the precise exit vector for E3 ligase recruitment.

-

Metabolic Stability: The steric bulk of the piperidine ring, combined with the Boc-protected amine, offers a controlled release mechanism or a stable handle for further functionalization.

Chemical Profile & Physical Properties

Data aggregated from multiple industrial certificates of analysis (CoA).

| Property | Specification | Critical Note for Handling |

| Appearance | White to off-white crystalline powder | Hygroscopic; store in desiccator. |

| Melting Point | 96°C – 102°C | Sharp melting point indicates high purity; broad range suggests hydrolysis of Boc. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor solubility in water until deprotonated (pH > 8). |

| pKa (Calc) | ~4.76 (Carboxylic Acid) | Standard carboxylic acid reactivity. |

| Stability | Stable at RT; degrades in strong acid. | Avoid prolonged exposure to TFA/HCl unless deprotection is intended. |

Synthetic Routes & Sourcing Strategy

To ensure "Self-Validating" scientific integrity, we examine the two primary routes for synthesis. The Horner-Wadsworth-Emmons (HWE) route is preferred for industrial scalability and safety over the older Arndt-Eistert homologation (which utilizes explosive diazomethane).

The Industrial Standard: HWE Olefination

This route avoids hazardous azides and provides high stereochemical control, although the double bond is immediately reduced.

Figure 1: The scalable Horner-Wadsworth-Emmons route for synthesizing CAS 157688-46-5, ensuring high purity and avoiding hazardous diazomethane.[1]

Reactivity & Experimental Protocols

The following protocols are designed to be self-validating . If the expected physical changes (e.g., gas evolution, solubility shifts) do not occur, the experiment should be paused.

Protocol A: Amide Coupling (The "Linker" Construction)

This reaction is the most common application, linking the acid tail to a pharmacophore amine.

Reagents:

-

1-Boc-piperidin-4-ylacetic acid (1.0 equiv)

-

Target Amine (

) (1.1 equiv) -

HATU (1.2 equiv) or EDC/HOBt

-

DIPEA (3.0 equiv)

-

Solvent: DMF (anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve 1-Boc-piperidin-4-ylacetic acid in DMF (0.1 M concentration). Add DIPEA. Stir for 5 minutes.

-

Observation: The solution should remain clear. Cloudiness indicates moisture contamination.

-

-

Coupling: Add HATU in one portion. Stir for 10 minutes to form the activated ester (O-At).

-

Color Change: Solution often turns light yellow.

-

-

Addition: Add the Target Amine. Stir at Room Temperature (RT) for 4–16 hours.

-

Workup (Critical): Dilute with Ethyl Acetate. Wash sequentially with:

-

1N HCl (removes unreacted amine and DIPEA). Note: Do not use strong acid for long periods to avoid Boc loss.

-

Sat.

(removes unreacted acid). -

Brine.

-

-

Validation: TLC (5% MeOH in DCM) should show the disappearance of the acid spot (low

, streaks) and appearance of a distinct amide spot.

Protocol B: Selective N-Boc Deprotection

Context: Essential when the piperidine nitrogen is the secondary attachment point (e.g., for PROTAC E3 ligase binding).

Reagents:

-

4M HCl in Dioxane (Commercial grade)

-

Solvent: Dioxane or DCM

Methodology:

-

Dissolve the Boc-protected intermediate in minimal DCM.

-

Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0°C.

-

Causality Check: Allow to warm to RT. Vigorous bubbling (Isobutylene gas) must be observed. If no bubbling occurs within 15 minutes, the reagent may be degraded (wet).

-

Isolation: Evaporate solvent to dryness. The resulting hydrochloride salt is usually a white solid.

-

Warning: Do not extract with basic water; the free amine is highly water-soluble.

-

Case Study: Application in PROTAC Design (HPK1 Degraders)

Recent patent literature (e.g., US20240025923) highlights this compound's role in synthesizing bifunctional degraders for Hematopoietic Progenitor Kinase 1 (HPK1).

The Logic: The piperidine ring acts as a soluble scaffold, while the acetic acid tail provides the necessary length to reach the E3 ligase binding domain without inducing steric clashes.

Figure 2: The logic flow for constructing a PROTAC using CAS 157688-46-5 as the central connector.

Specific Reaction Example (Adapted from Patent Data): Reaction of 1-Boc-piperidin-4-ylacetic acid with 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindole-1,3-dione (Pomalidomide derivative).

-

Significance: This creates the "E3 Ligase recruiting end" of the molecule.

-

Outcome: The acetic acid forms a stable amide bond with the functionalized Thalidomide/Pomalidomide analog, leaving the Boc-piperidine ready for subsequent attachment to the protein-of-interest ligand.

Quality Control & Troubleshooting

When sourcing or synthesizing this material, common impurities can derail sensitive biological assays.

| Impurity | Origin | Detection Method | Remediation |

| Free Piperidine | Hydrolysis of Boc | NMR ($ \delta $ ~2.5-3.0 ppm shift) | Reprotection with |

| Ethyl Ester | Incomplete Hydrolysis (Synthesis) | NMR (Triplet/Quartet @ 1.2/4.1 ppm) | Treat with LiOH/THF. |

| Isobutylene | Trapped gas from degradation | NMR (Singlet @ 1.7 ppm) | Vacuum drying at 40°C. |

References

-

PubChem. (2025). Compound Summary: [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid. National Library of Medicine. [Link]

- Google Patents. (2024). US20240025923A1: Bifunctional degraders of hematopoietic progenitor kinase and therapeutic uses thereof.

-

Organic Chemistry Portal. (2025). Horner-Wadsworth-Emmons Reaction. (Mechanistic grounding for synthesis). [Link]

Sources

Technical Guide: 1-Boc-piperidin-4-ylacetic Acid as a Chemical Intermediate

Executive Summary

1-Boc-piperidin-4-ylacetic acid (CAS: 157688-46-5) is a critical building block in modern medicinal chemistry, serving as a protected scaffold for the introduction of the piperidine pharmacophore. Its structural utility lies in the acetic acid side chain , which acts as a two-carbon spacer, offering distinct steric and electronic advantages over the direct carboxylic acid analog (1-Boc-piperidine-4-carboxylic acid). This spacer reduces steric hindrance during amide coupling and alters the spatial orientation of the piperidine ring in the final drug target, often improving binding affinity in GPCR ligands and enzyme inhibitors.

This guide details the synthesis, reactivity, and experimental protocols for utilizing this intermediate, designed for researchers requiring high-fidelity chemical data.

Part 1: Chemical Profile & Properties[1][2]

| Property | Data |

| IUPAC Name | 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |

| Common Synonyms | 1-Boc-4-piperidineacetic acid; N-Boc-4-carboxymethylpiperidine |

| CAS Number | 157688-46-5 |

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 g/mol |

| Physical State | White to off-white crystalline powder |

| Melting Point | 98–102 °C |

| Solubility | Soluble in DCM, MeOH, DMSO, DMF; Insoluble in water |

| pKa | ~4.8 (Carboxylic acid) |

Part 2: Synthesis & Manufacturing Routes[5][6]

The synthesis of 1-Boc-piperidin-4-ylacetic acid is typically achieved through two primary pathways: the Reductive Pathway (Industrial Standard) and the Homologation/Olefination Pathway (Versatile Lab Scale).

Route A: Heterogeneous Hydrogenation (Industrial)

This route is preferred for bulk manufacturing due to its high atom economy. It begins with commercially available 4-pyridineacetic acid hydrochloride.[1]

-

Hydrogenation: 4-Pyridineacetic acid is hydrogenated using PtO₂ or Rh/C catalysts in acetic acid or water to yield 4-piperidineacetic acid.

-

Protection: The resulting secondary amine is protected using Di-tert-butyl dicarbonate (Boc₂O) under basic conditions (NaOH/Dioxane).

Route B: Horner-Wadsworth-Emmons (HWE) Olefination

This route allows for the introduction of the acetic acid side chain from the ketone precursor, N-Boc-4-piperidone.

-

Olefination: Reaction of N-Boc-4-piperidone with triethyl phosphonoacetate (HWE reagent) yields the

-unsaturated ester. -

Reduction: Catalytic hydrogenation (Pd/C) reduces the alkene.

-

Hydrolysis: Saponification of the ester yields the free acid.

Visualization of Synthesis Pathways

Caption: Comparison of the reductive synthesis from pyridine (Route A) and the olefination strategy from piperidone (Route B).

Part 3: Reactivity & Experimental Protocols

The core utility of 1-Boc-piperidin-4-ylacetic acid is its ability to undergo amide coupling reactions while the piperidine nitrogen remains protected.

Protocol 1: Amide Coupling (HATU Method)

Objective: Coupling of 1-Boc-piperidin-4-ylacetic acid with a secondary amine (e.g., morpholine) to form an amide bond.

Reagents:

-

1-Boc-piperidin-4-ylacetic acid (1.0 equiv)[2]

-

Amine partner (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve 1-Boc-piperidin-4-ylacetic acid (1 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N₂).

-

Base Addition: Add DIPEA (3 mmol) and stir for 5 minutes.

-

Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow. Stir for 10–15 minutes to form the activated ester species.

-

Amine Addition: Add the amine partner (1.1 mmol).

-

Reaction: Stir at room temperature for 2–12 hours. Monitor via TLC (5% MeOH in DCM) or LC-MS.

-

Work-up: Dilute with EtOAc (50 mL). Wash sequentially with 1N HCl (remove unreacted amine), sat. NaHCO₃ (remove unreacted acid), and brine.

-

Purification: Dry over MgSO₄, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Expert Insight: The "acetic acid" spacer makes the carboxyl group less sterically hindered than the direct 4-carboxylic acid analog. However, this also makes the

Protocol 2: N-Boc Deprotection

Objective: Removal of the Boc group to reveal the secondary amine for further functionalization.

Reagents:

-

TFA (Trifluoroacetic acid)

-

DCM (Dichloromethane)

Step-by-Step Methodology:

-

Dissolution: Dissolve the N-Boc intermediate (1 mmol) in DCM (4 mL).

-

Acid Addition: Add TFA (1 mL) dropwise at 0 °C.

-

Reaction: Warm to room temperature and stir for 1–2 hours. Monitor CO₂ evolution (bubbling) and LC-MS.

-

Work-up: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

-

Free Basing (Optional): If the free base is required, redissolve in DCM and wash with sat. Na₂CO₃.

Part 4: Applications in Drug Discovery

This intermediate is ubiquitous in the synthesis of ligands for G-Protein Coupled Receptors (GPCRs) and Kinase Inhibitors .

-

Linker Strategy: The ethylene spacer (-CH₂-CO-) provides flexibility, allowing the piperidine ring to adopt optimal binding conformations in deep hydrophobic pockets (e.g., CCR5 antagonists).

-

Pharmacophore: The piperidine nitrogen is often derivatized later to interact with Aspartate residues in receptor binding sites via salt bridges.

Logic Flow: From Intermediate to Bioactive Ligand

Caption: Workflow illustrating the transformation of the intermediate into a bioactive lead compound.

References

-

PubChem. 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid (CID 1512539). National Library of Medicine.[1] Available at: [Link]

-

Organic Chemistry Portal. Arndt-Eistert Synthesis. (Mechanistic background for homologation). Available at: [Link]

Sources

Methodological & Application

Application Note: Advanced Coupling Protocols for 1-Boc-piperidin-4-ylacetic acid

Introduction & Strategic Significance

1-Boc-piperidin-4-ylacetic acid (CAS: 151253-91-1 / 1353945-86-4) is a high-value scaffold in medicinal chemistry. Unlike its structural cousin, 1-Boc-piperidine-4-carboxylic acid, this molecule features a methylene spacer (

This building block is critical in the synthesis of:

-

Peptidomimetics: Acting as a non-natural amino acid surrogate.

-

Linker Systems: For PROTACs or antibody-drug conjugates (ADCs) where precise spacing is required.

-

GPCR Modulators: Where the piperidine nitrogen serves as a basic pharmacophore after Boc-deprotection.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]

-

Molecular Weight: 243.29 g/mol

-

Acidity (pKa): ~4.8 (Carboxylic acid)

-

Stability: Acid-sensitive (Boc group); stable under basic/neutral aqueous workups.

-

Chirality: Achiral (Plane of symmetry at C4). Note: Unlike many amino acid couplings, racemization is not a concern here, allowing for more aggressive activation conditions if necessary.

Strategic Decision Matrix: Selecting the Right Protocol

Not all coupling reactions require the same "sledgehammer." Choose the protocol based on your specific downstream requirements and scale.

Figure 1: Decision matrix for selecting the optimal coupling reagent based on scale and substrate complexity.

Detailed Experimental Protocols

Protocol A: High-Efficiency HATU Coupling

Best For: Discovery chemistry, precious amines, and sluggish reactions (anilines, secondary amines). Mechanism: HATU generates a highly reactive O-7-azabenzotriazole active ester. The pyridine nitrogen in the leaving group provides anchiomeric assistance, accelerating the amine attack.

Reagents:

-

1-Boc-piperidin-4-ylacetic acid (1.0 equiv)

-

HATU (1.2 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)[2]

Step-by-Step Procedure:

-

Activation: In a flame-dried vial, dissolve 1-Boc-piperidin-4-ylacetic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes. Explanation: Ensures the carboxylate is formed.

-

Active Ester Formation: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 15 minutes.

-

Coupling: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), ensure extra DIPEA (1.0 equiv per HCl) is added.

-

Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for [M+H-Boc]+ or [M+Na]+).

-

Workup (Crucial Step):

-

Purification: Flash chromatography is usually required to remove tetramethylurea byproducts.

Protocol B: Scalable & Green T3P Coupling

Best For: Process chemistry (>10g), scale-up, and easy purification.[5] Mechanism: T3P (Propanephosphonic acid anhydride) acts as a dehydrating agent.[6] It forms a mixed anhydride that reacts cleanly with amines. Advantage: All byproducts are water-soluble.

Reagents:

-

1-Boc-piperidin-4-ylacetic acid (1.0 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

-

Solvent: EtOAc or 2-MeTHF

Step-by-Step Procedure:

-

Setup: Charge the reaction vessel with the acid (1.0 equiv), the amine (1.1 equiv), and the solvent (EtOAc, 0.2 M).

-

Base Addition: Add Pyridine or DIPEA (3.0 equiv). Cool to 0°C.[2][4]

-

Reagent Addition: Add T3P solution dropwise over 10 minutes. Why? Exothermic reaction control.

-

Reaction: Allow to warm to RT and stir. T3P reactions are slower than HATU; allow 12–24 hours.

-

Workup (The "Magic" Step):

-

Isolation: Dry and concentrate. Often yields pure product without chromatography.

Protocol C: Standard EDC/HOBt Coupling

Best For: Routine synthesis, educational labs, cost-sensitive projects. Mechanism: Formation of an O-acylisourea intermediate, intercepted by HOBt to form a stable active ester.[2]

Reagents:

-

1-Boc-piperidin-4-ylacetic acid (1.0 equiv)

-

HOBt (anhydrous) (1.2 equiv)

-

DIPEA (2.0 equiv)[3]

Step-by-Step Procedure:

-

Dissolution: Dissolve the acid (1.0 equiv) in DCM (0.1 M).

-

Activation: Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv).[1] Stir for 15 minutes at 0°C.

-

Coupling: Add the amine (1.0 equiv) and DIPEA (2.0 equiv).

-

Reaction: Stir at RT overnight (16 hours).

-

Workup:

Reaction Workflow Visualization

Figure 2: Generalized workflow for amide coupling of 1-Boc-piperidin-4-ylacetic acid.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Active Ester | Ensure solvents (DMF/DCM) are anhydrous. Use a nitrogen atmosphere.[1][2][3] |

| Boc Removal | Acidic Workup too harsh | When using HCl washes, keep temperature at 0°C and contact time <5 mins. Switch to 10% Citric Acid or KHSO₄ . |

| Racemization | N/A | This specific substrate is achiral at the alpha-position to the carbonyl. Racemization is not a risk. |

| Poor Solubility | Peptide Aggregation | If the amine is a peptide, switch solvent to NMP or add chaotropic salts (LiCl). |

| Sticky Urea | EDC byproduct | Ensure sufficient aqueous washes.[9] If using DCM, the urea is soluble; switch to EtOAc for workup to precipitate urea. |

References

-

BenchChem. (2025).[2][3] [4-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid Applications. Retrieved from

-

Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide: HATU and T3P Mechanisms. Retrieved from

-

Imperial College London. (2020). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Retrieved from

-

Organic Chemistry Portal. (2023). General and Scalable Amide Bond Formation Using T3P. Retrieved from

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

Sources

- 1. scribd.com [scribd.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. growingscience.com [growingscience.com]

- 11. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]

use of HATU and HOBt as coupling reagents with 1-Boc-piperidin-4-ylacetic acid

This Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes theoretical mechanisms with practical, field-proven methodologies for the use of 1-Boc-piperidin-4-ylacetic acid in amide coupling reactions.[1]

Executive Summary & Scientific Rationale

1-Boc-piperidin-4-ylacetic acid is a critical achiral building block in peptidomimetic drug discovery, particularly for pain management (opioid receptor modulators) and CNS targets.[1] Its piperidine core modulates pharmacokinetic properties (lipophilicity/solubility), while the acetic acid tail serves as a flexible linker.

This guide focuses on the activation of this substrate using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2]

The HATU vs. HOBt "Paradox"

A common request in legacy protocols is the combination of HATU and HOBt . It is vital to understand the mechanistic causality here:

-

HATU inherently generates HOAt (7-aza-1-hydroxybenzotriazole) in situ.[1] HOAt is more acidic (pKa ~3.[1]28) and more reactive than HOBt (pKa ~4.[1]6) due to the electron-withdrawing pyridine nitrogen, which also provides anchiomeric assistance (neighboring group effect) to the incoming amine.

-

Adding HOBt to a HATU reaction is generally redundant and potentially counter-productive . HOBt can displace the highly reactive OAt-ester to form a less reactive OBt-ester, kinetically slowing the reaction.[1]

-

Exception: HOBt is occasionally added as a "scavenger" in extremely racemization-prone couplings involving chiral amines, though 1-Boc-piperidin-4-ylacetic acid itself is achiral at the

-carbon, rendering this precaution largely unnecessary for the acid component.[1]

Recommendation: The protocols below prioritize the HATU/DIPEA system for maximum efficiency, while providing the HATU/HOBt variant for adherence to specific legacy SOPs.

Mechanistic Workflow

The following diagram illustrates the activation pathway and the competition between the superior OAt-ester (from HATU) and the inferior OBt-ester (if HOBt is added).

Figure 1: Mechanistic pathway showing the activation of the carboxylic acid. Note that adding HOBt (Red path) creates a competitive equilibrium that may slow down the high-speed coupling offered by HATU (Green path).[1]

Experimental Protocols

Materials & Stoichiometry Table

| Component | Role | Equiv.[1][3] (Standard) | Equiv.[1][3][4] (Difficult) | Notes |

| 1-Boc-piperidin-4-ylacetic acid | Substrate | 1.0 | 1.0 | Ensure dry; store at 2-8°C. |

| Amine Partner | Nucleophile | 1.1 - 1.2 | 1.5 - 2.0 | Free base preferred.[1] If salt (HCl), add extra base. |

| HATU | Coupling Agent | 1.1 - 1.2 | 1.5 | Hygroscopic; store at -20°C. |

| DIPEA | Base | 2.0 - 3.0 | 4.0 - 5.0 | Must be anhydrous.[1] |

| HOBt (Optional) | Additive | 1.0 | 1.0 | Only if required by legacy SOP. |

| DMF | Solvent | 0.1 - 0.2 M | 0.1 M | Anhydrous, amine-free.[1] |

Protocol A: High-Efficiency HATU Coupling (Recommended)

Best for: Sterically hindered amines, low-nucleophilicity anilines, and rapid synthesis.[1]

-

Preparation: In a flame-dried round-bottom flask or vial equipped with a magnetic stir bar, dissolve 1-Boc-piperidin-4-ylacetic acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

-

Base Addition: Add DIPEA (2.0 equiv). Stir for 2 minutes at Room Temperature (RT) to ensure deprotonation of the carboxylic acid.

-

Note: If the amine partner is an HCl salt, increase DIPEA to 3.0–4.0 equiv.

-

-

Activation: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir for 2–5 minutes.

-

Checkpoint: Do not stir longer than 10 minutes before adding the amine to avoid potential guanidinylation of the amine later or hydrolysis of the active ester.

-

-

Coupling: Add the Amine Partner (1.1–1.2 equiv).

-

Reaction: Stir at RT under nitrogen/argon.

-

Monitoring: Check by TLC or LC-MS after 1 hour. Most reactions with HATU are complete within 1–4 hours.[1]

-

-

Workup:

Protocol B: HATU + HOBt Combination (Legacy/Specific)

Best for: Adherence to specific SOPs requiring benzotriazole additives or when using "wet" solvents where HOBt might buffer hydrolysis (rare).[1]

-

Dissolution: Dissolve 1-Boc-piperidin-4-ylacetic acid (1.0 equiv) and HOBt (anhydrous, 1.0 equiv) in DMF .

-

Base: Add DIPEA (2.0 equiv). Stir until HOBt is fully dissolved.

-

Activation: Add HATU (1.1 equiv). Stir for 5–10 minutes.

-

Mechanistic Note: The solution now contains a mixture of OAt and OBt active esters.

-

-

Addition: Add the Amine Partner (1.1 equiv).

-

Reaction: Stir at RT for 4–12 hours. (Expect slower kinetics than Protocol A).

-

Workup: Same as Protocol A. Ensure thorough NaHCO₃ washes to remove the excess HOBt.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Active Ester | Ensure DMF is anhydrous. Reduce activation time before amine addition.[1] |

| Racemization (of Amine) | High pH / Over-activation | Use Collidine instead of DIPEA (weaker base).[1] Cool reaction to 0°C during activation.[1] |

| Difficult Purification | HOAt/HOBt contamination | Perform multiple washes with sat.[1] NaHCO₃ or use a basic alumina plug.[1] |

| Guanidinylation | Excess HATU reacting with Amine | Ensure HATU is limiting (0.95-1.0 equiv) or ensure Acid is fully activated before Amine addition.[1] |

References

-

PubChem. [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid | C12H21NO4.[1] National Library of Medicine. [Link][1]

-

Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines. Org. Biomol. Chem., 2015.[6][7][8] [Link]

Sources

- 1. [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid | C12H21NO4 | CID 1512539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cmdr.ubc.ca [cmdr.ubc.ca]

- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Flow Chemistry Applications of 1-Boc-piperidin-4-ylacetic Acid

Executive Summary

1-Boc-piperidin-4-ylacetic acid (CAS: 157688-46-5) is a critical pharmacophore in the synthesis of GPCR ligands, kinase inhibitors, and peptidomimetics. Its piperidine core serves as a versatile linker, modulating solubility and pharmacokinetic profiles.[1][2] However, traditional batch derivatization of this scaffold often suffers from scalability issues, safety concerns regarding hazardous reagents (e.g., azides), and photon transport limitations in photoredox catalysis.[1]

This Application Note details three validated continuous flow protocols that overcome these barriers:

-

Automated High-Throughput Amide Library Synthesis: Rapid generation of analogue libraries using HATU activation.

-

Photoredox Decarboxylative C(sp³)–C(sp²) Coupling: Accessing novel chemical space via nickel/iridium dual catalysis.[1]

-

Safety-Critical Curtius Rearrangement: On-demand generation of isocyanates using diphenylphosphoryl azide (DPPA) in a pressurized flow system.

Chemical Profile & Flow Compatibility[3]

| Property | Specification | Flow Chemistry Implication |

| Structure | (Analogous Core) | C4-acetic acid appendage minimizes steric hindrance, allowing rapid mixing kinetics. |

| Solubility | Soluble in DMF, DMA, DMSO, DCM.[1] | High. Compatible with standard flow solvents. Avoid Et₂O due to precipitation risks.[1] |

| Thermal Stability | Stable up to ~120°C (short residence).[1] | Moderate. Boc group thermolysis risk >150°C. Flow allows precise residence time control to prevent deprotection.[1] |

| Reactivity | Carboxylic acid (Nucleophilic/Electrophilic).[1] | Versatile. Primed for activation (esters/amides) or radical generation (decarboxylation).[1] |

Application 1: Automated High-Throughput Amide Library Synthesis

Principle

Amide coupling is the workhorse of medicinal chemistry.[1] In flow, the "activate-then-react" sequence prevents racemization and suppresses side reactions. Using a packed-bed scavenger or in-line extraction eliminates tedious workups, enabling the synthesis of 20–50 analogues per day.

Flow Protocol

-

Reagent A: 0.5 M 1-Boc-piperidin-4-ylacetic acid + 1.5 eq DIPEA in anhydrous DMF.

-

Reagent B: 0.55 M HATU in anhydrous DMF.

-

Reagent C (Library): 0.5 M Diverse Amines (R-NH₂) in DMF.

Step-by-Step Method:

-

Activation Zone: Pump Reagent A and Reagent B into a T-mixer (0.5 mL/min total flow). Pass through a 1 mL reactor coil (Residence Time,

= 2 min) at 25°C to form the active ester.[1] -

Coupling Zone: Introduce Reagent C via a second T-mixer. Direct the stream into a 5 mL reactor coil (

= 5–10 min) heated to 60°C. -

Quenching/Purification: Pass the output stream through a column containing polymer-supported trisamine (to scavenge excess electrophile) and isocyanate resin (to scavenge excess amine).[1]

-

Collection: Collect the filtrate; solvent evaporation yields high-purity amide.

Experimental Workflow Diagram

Caption: Continuous flow setup for automated amide library generation using HATU activation.

Application 2: Photoredox Decarboxylative Arylation

Principle

The carboxylic acid moiety of 1-Boc-piperidin-4-ylacetic acid can serve as a radical precursor. By coupling photoredox catalysis (Ir) with transition metal catalysis (Ni), the acid undergoes decarboxylation to form a C(sp³)-centered radical, which couples with aryl halides.[1] This "decarboxylative cross-coupling" accesses novel IP space (diarylmethane motifs) impossible via standard nucleophilic substitution.[1]

Flow Advantage

Batch photochemistry is limited by the Beer-Lambert law (poor light penetration). Flow reactors utilize narrow-bore fluoropolymer tubing (PFA) to maximize surface-area-to-volume ratio, ensuring uniform irradiation and reducing reaction times from 24 hours (batch) to <30 minutes (flow).

Flow Protocol

-

Catalyst Solution: [Ir(dF(CF₃)ppy)₂dtbbpy]PF₆ (1 mol%) and NiCl₂·glyme (5 mol%) with dtbbpy ligand.[1]

-

Substrates: 1-Boc-piperidin-4-ylacetic acid (1.0 eq), Aryl Bromide (1.0 eq), Cs₂CO₃ (base).

-

Solvent: DMSO (degassed).

Method:

-

Preparation: Slurry the base and substrates or use a homogeneous soluble organic base (e.g., TMG) if clogging is a risk.[1]

-

Reactor: Pump the mixture into a PFA coil reactor wrapped around a 34 W Blue LED light source (450 nm).

-

Conditions: Flow rate adjusted for

= 20 min. Temperature maintained at 25–30°C via fan cooling.[1] -

Workup: The effluent is diluted with water and extracted with EtOAc.

Mechanistic Pathway Diagram

Caption: Synergistic photoredox/nickel catalytic cycle for decarboxylative arylation.

Application 3: Safety-Critical Curtius Rearrangement

Principle

The Curtius rearrangement converts the carboxylic acid to an isocyanate (and subsequently a carbamate or amine) via an acyl azide intermediate.[1][3][4]

-

Batch Risk: Accumulation of explosive acyl azide and toxic heat generation.

-

Flow Solution: The unstable intermediate is generated and consumed in situ within a small reactor volume. The system is pressurized (Back Pressure Regulator, BPR) to keep N₂ gas in solution or manage its release safely.[1]

Flow Protocol

-

Stream A: 1-Boc-piperidin-4-ylacetic acid (0.2 M) + Et₃N (1.2 eq) in Toluene.

-

Stream B: Diphenylphosphoryl azide (DPPA, 1.1 eq) in Toluene.[1]

-

Stream C (Quench): Benzyl alcohol (for Cbz-protected amine) or t-BuOH.

Method:

-

Acyl Azide Formation: Mix Stream A and B at 25°C in a short coil (

= 5 min). -

Rearrangement: Pass the stream into a heated coil (100–120°C). The thermal energy triggers N₂ extrusion, forming the isocyanate.[1]

-

Trapping: Mix with Stream C. The nucleophilic alcohol attacks the isocyanate to form the carbamate.[1]

-

Pressure: Maintain 100–250 psi system pressure using a BPR to prevent solvent boiling and manage gas expansion.

Safety & Setup Diagram

Caption: Continuous flow setup for the safe handling of Curtius rearrangement intermediates.

References

-

Photoredox Decarboxylative Coupling: Zuo, Z., et al. "Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides." Science, 2014, 345(6195), 437-440.[1] Link[1]

-

General Flow Amide Coupling: "Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors." Thieme Connect, Application Note. Link[1]

-

Curtius Rearrangement in Flow: Baumann, M., et al.[1][3] "A modular flow reactor for performing Curtius rearrangements as a continuous flow process."[1] Organic & Biomolecular Chemistry, 2008, 6, 1577-1586.[1] Link

-

Piperidine Scaffolds in Drug Discovery: "Piperidine-Based Drug Discovery." Elsevier, 2017.[1] Link

-

Automated Library Synthesis: "Application Notes and Protocols for the Synthesis of (4-Methylpiperidin-1-yl)acetic Acid Derivatives." BenchChem.[1][2][5] Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Boc-piperidin-4-ylacetic Acid Chemistry

Topic: Troubleshooting Common Side Reactions & Optimization Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]

Introduction: The Bifunctional Linker Challenge

1-Boc-piperidin-4-ylacetic acid (CAS: 157688-46-5) is a critical bifunctional building block used extensively in peptidomimetics and PROTAC® linker design.[1][2] While structurally simple, its dual nature—possessing a reactive carboxylic acid tail and an acid-labile carbamate (Boc) head—creates a specific set of failure modes.[1][2]

This guide addresses the three most common "silent killers" of yield in this chemistry:

Module 1: The "Dead End" Intermediate ( -Acylurea Formation)

User Question:

"I am using EDC/NHS activation. My LC-MS shows a major peak with the correct mass for the activated ester, but it refuses to react with my amine. Why?"

Technical Diagnosis:

You have likely formed an

-

Activation time is too long: The amine is added too late after the carbodiimide.

-

Steric bulk: The incoming amine is hindered, slowing the desired attack.

-

Absence of Additives: Carbodiimides (EDC, DCC) used without HOBt or HOAt are highly prone to this rearrangement.

The Mechanism of Failure

The carbodiimide activates the carboxylic acid to form an

Visualizing the Pathway

Figure 1: The competition between productive coupling (Path A) and the irreversible formation of the inert N-acylurea byproduct (Path B).[1][2]

Corrective Protocol: Suppressing Rearrangement

To prevent this, you must trap the

Optimized Protocol (EDC/HOBt Method):

-

Dissolve: 1.0 eq 1-Boc-piperidin-4-ylacetic acid in DCM or DMF.

-

Additive First: Add 1.2 eq HOBt (or HOAt for hindered amines). Stir for 5 minutes.

-

Activate: Add 1.2 eq EDC·HCl .

-

Wait Briefly: Stir for only 15–30 minutes at 0°C. Do not stir for hours.

-

Couple: Add the amine (1.1 eq) and base (DIPEA, 2-3 eq).

-

Result: HOBt attacks the

-acylisourea faster than the rearrangement occurs, forming the OBt-ester, which then reacts cleanly with your amine.

Module 2: The "Silent" Polymerization (Boc Instability)

User Question:

"My crude NMR shows broad peaks and multiple methylene signals. The mass spec shows dimers and trimers. Is my reagent impure?"

Technical Diagnosis:

You are experiencing premature Boc deprotection followed by self-oligomerization .[1][2] While Boc is stable to base, it is sensitive to trace acids. If the Boc group is cleaved while the carboxylic acid is activated, the molecule becomes its own nucleophile (Head-to-Tail coupling).[1]

Common Culprits:

-

Acidic Solvents: Chloroform (

) and DCM can generate HCl over time if not stabilized.[2] -

Acid Chlorides: Attempting to convert 1-Boc-piperidin-4-ylacetic acid to its acid chloride using Thionyl Chloride (

) will strip the Boc group immediately.[1][2] -

Lewis Acids: High concentrations of metal salts (e.g., Mg, Zn) can catalyze Boc removal.

The "Head-to-Tail" Failure Mode

-

Deprotection:

removes Boc -

Self-Reaction: The free amine of Molecule A attacks the activated acid of Molecule B.

-

Result: A dimer is formed, which still has a free amine and can react again (Polymerization).

Troubleshooting Decision Tree

Figure 2: Rapid diagnostic tree for mass spectrometry signals observed during synthesis.

Prevention Strategy

-

Avoid Acid Chlorides: Use HATU, T3P, or EDC/HOBt activation instead of generating the acid chloride.

-

Base Buffering: Always ensure the reaction mixture contains a tertiary base (DIPEA or NMM) before adding the coupling agent. This neutralizes any trace acid generated during activation.

-

Solvent Check: Do not use old chloroform. Use anhydrous DMF or DCM stored over molecular sieves.

Module 3: Comparative Data & Reagent Selection

When choosing a coupling strategy for 1-Boc-piperidin-4-ylacetic acid, the choice of reagent dictates the side-reaction profile.[1][2]

| Coupling Reagent | Activation Species | Risk of N-Acylurea | Risk of Epimerization* | Recommended For |

| EDC / None | High | Low | Not Recommended | |

| EDC / HOBt | OBt-ester | Low | Low | Standard couplings |

| HATU / DIPEA | OAt-ester | Very Low | Low | Hindered amines |

| T3P (PPA) | Mixed Anhydride | Zero | Low | Scalable, low epimerization |

| SOCl₂ | Acid Chloride | N/A | N/A (Boc Removal!) | Do NOT use with Boc |

*Note: Epimerization is generally low for this molecule due to the methylene spacer, but relevant if the amine partner is chiral.

Module 4: Validated Experimental Protocols

Protocol A: Standard Amide Coupling (HATU Method)

Recommended for high-value synthesis where yield is paramount.[1][2]

-

Preparation: In a flame-dried flask under

, dissolve 1-Boc-piperidin-4-ylacetic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). -

Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes. Crucial: The excess base prevents premature Boc loss.

-

Activation: Add HATU (1.05 equiv). The solution should turn yellow/orange. Stir for 5 minutes.

-

Coupling: Add the amine partner (1.1 equiv).

-

Monitoring: Stir at RT for 1–2 hours. Monitor by LC-MS for the product mass.[1][2]

-

Workup: Dilute with EtOAc. Wash with 5% citric acid (removes unreacted amine/HATU byproducts), then sat.

, then brine.

Protocol B: Controlled Boc Deprotection

Use this only when you are ready to remove the group.

-

Dissolve: Dissolve the coupled product in DCM.

-

Acid: Add TFA (Trifluoroacetic acid) to a final concentration of 20–50% v/v.

-

Alternative: 4M HCl in Dioxane.

-

-

Scavenger: If your molecule contains electron-rich aromatics (e.g., indole, phenol), add 2.5% triisopropylsilane (TIPS) to scavenge the tert-butyl carbocation.[1][2]

-

Time: Monitor closely (usually 30–60 mins).

-

Quench: Evaporate volatiles immediately. Do not leave the product in acid longer than necessary.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] Link

-

El-Faham, A., & Albericio, F. (2011).[1] Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[1][2] Link[1][2]

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.[1][2] Link

-

Lundt, B. F., et al. (1978). Selective removal of the tert-butyloxycarbonyl group. International Journal of Peptide and Protein Research, 12(5), 258-268.[1][2] Link

-

PubChem. (n.d.). 1-Boc-piperidin-4-ylacetic acid (Compound Summary). National Center for Biotechnology Information. Retrieved from [Link][1][2]

Sources

- 1. 4-Boc-1-piperazineacetic acid | 156478-71-6 [chemicalbook.com]

- 2. [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid | C12H21NO4 | CID 1512539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]

- 4. ias.ac.in [ias.ac.in]

- 5. peptide.com [peptide.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

purification techniques for 1-Boc-piperidin-4-ylacetic acid products

An Expert Guide to the Purification of 1-Boc-piperidin-4-ylacetic Acid

Welcome to the Technical Support Center for 1-Boc-piperidin-4-ylacetic acid. As a Senior Application Scientist, I understand that the purity of this critical building block is paramount to the success of your research and development efforts, particularly in pharmaceutical synthesis where it serves as a key intermediate.[1] Impurities can lead to unwanted side reactions, difficult purification of subsequent steps, and ultimately, compromise the integrity of your final compounds.

This guide is structured to provide practical, in-depth solutions to the purification challenges you may encounter. We will move from frequently asked questions to detailed troubleshooting protocols for the most effective purification techniques, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of 1-Boc-piperidin-4-ylacetic acid.

Q1: What are the most likely impurities in my crude 1-Boc-piperidin-4-ylacetic acid product?

A: The impurity profile depends heavily on the synthetic route. However, common impurities typically fall into these categories:

| Impurity Type | Specific Examples | Origin |

| Unreacted Starting Materials | 4-Piperidineacetic acid, Di-tert-butyl dicarbonate (Boc₂O) | Incomplete reaction during the Boc-protection step.[2] |

| Reagent Byproducts | tert-Butanol, Dicyclohexylurea (DCU) if DCC is used | Breakdown of Boc₂O or byproducts from coupling agents. |

| Side-Reaction Products | Dimerized or oligomerized starting material | Can occur under certain reaction conditions. |

| Residual Solvents | Dioxane, Ethyl Acetate, Dichloromethane (DCM) | Solvents used during the reaction or initial workup.[2] |

Q2: My crude product is a persistent oil and won't solidify. What can I do?

A: This is a common issue, often caused by residual solvents or the presence of impurities that inhibit crystallization. Here are several approaches:

-

High-Vacuum Drying: Ensure all volatile solvents are removed by drying the oil under a high vacuum for several hours, possibly with gentle heating.

-

Trituration/Pulping: Add a non-polar solvent in which the product is insoluble, such as hexane or petroleum ether, to the oil.[3] Stir or sonicate the mixture vigorously. This can induce precipitation of the solid product, which can then be filtered. A patent for Boc-amino acids specifically mentions adding a weak polar solvent for pulping to solidify oily material.[4]

-

Seeding: If you have a small amount of pure, solid material, add a "seed" crystal to the oil to initiate crystallization.

-

Salt Formation: For particularly stubborn oils, consider dissolving the crude material in a solvent like diethyl ether and adding one equivalent of dicyclohexylamine (DCHA). The resulting DCHA salt is often a stable, crystalline solid that is easier to handle and purify by recrystallization.[2] The pure acid can be regenerated afterward.

Q3: How do I choose the best primary purification technique for my needs?

A: The optimal technique depends on the nature of the impurities, the scale of your reaction, and the required final purity. The following decision tree can guide your choice.

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide 1: Acid-Base Extraction

This technique is arguably the most powerful method for purifying 1-Boc-piperidin-4-ylacetic acid, as it specifically leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[5][6]

Causality Behind the Method: The carboxylic acid (pKa ~4-5) is readily deprotonated by a weak aqueous base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt.[7] Neutral organic impurities remain in the organic phase. After separating the layers, the aqueous layer is re-acidified, which protonates the carboxylate and causes the purified, water-insoluble carboxylic acid to precipitate.[8]

Experimental Workflow: Acid-Base Extraction

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Protocol

-

Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).

-

Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.

-

Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask.

-

Re-extraction: Add another portion of NaHCO₃ solution to the organic layer, shake, and combine the aqueous layers. Repeat one more time to ensure complete extraction.

-

Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl with stirring until the pH of the solution is ~2-3 (check with pH paper). A white precipitate of the purified product should form.

-

Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.

-

Drying: Dry the purified product under a high vacuum to a constant weight.

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Persistent Emulsion | High concentration of crude material; vigorous shaking. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Allow the funnel to stand undisturbed for a longer period. Gentle swirling is often better than vigorous shaking. |

| No Precipitate on Acidification | Insufficient acidification; product has some water solubility. | Check the pH with pH paper and add more acid if necessary. Ensure the solution is cold to minimize solubility. If it still fails, extract the acidified aqueous solution with fresh ethyl acetate (3x), combine the organic layers, dry over Na₂SO₄, and evaporate. |

| Low Recovery | Incomplete extraction from the organic layer; incomplete precipitation. | Perform at least three extractions with the basic solution. Ensure the aqueous layer is thoroughly acidified and cooled before filtration. |

Troubleshooting Guide 2: Recrystallization

Recrystallization is an excellent final "polishing" step to achieve high purity, especially after an initial purification by extraction or chromatography.

Causality Behind the Method: This technique relies on the principle that the desired compound and its impurities have different solubilities in a given solvent system. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures, allowing it to crystallize out upon cooling while impurities remain in the "mother liquor".[9]

Step-by-Step Protocol

-

Solvent Selection: Choose a suitable solvent or solvent pair (see table below). The ideal solvent dissolves the compound when hot but not when cold.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent to just dissolve the solid completely.[9]

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Caution: Do not use charcoal with phenolic compounds.[10]

-

Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities or charcoal.[10]

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.

-

Drying: Dry the crystals under a vacuum.

Recommended Solvent Systems

| Solvent System | Comments |

| Ethyl Acetate / Hexanes | A very common and effective system. Dissolve in hot ethyl acetate and add hexanes until turbidity persists, then allow to cool.[2] |

| Acetone / Water | Good for moderately polar compounds. Dissolve in hot acetone and add water until cloudy.[10] |

| Isopropanol / Water | Similar to acetone/water, offers a different polarity profile. |

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Product "Oils Out" | Solution is supersaturated; cooling is too rapid. | Reheat the solution to redissolve the oil. Add a small amount of additional solvent. Allow the solution to cool much more slowly. |

| No Crystals Form | Solution is too dilute; nucleation is inhibited. | Boil off some solvent to increase concentration. Scratch the inside of the flask with a glass rod at the solution's surface.[10] Add a seed crystal of the pure compound. |

| Very Low Recovery | Too much solvent was used; crystals are soluble in cold solvent. | Concentrate the mother liquor and cool again to recover a second crop of crystals. Ensure the flask is thoroughly cooled before filtering. |

Troubleshooting Guide 3: Column Chromatography

When impurities have similar acidic properties to the product, column chromatography provides superior separation based on polarity.

Causality Behind the Method: The crude mixture is passed through a column of stationary phase (typically silica gel). Compounds in the mixture adsorb to the silica to varying degrees based on their polarity. A solvent (eluent) is passed through the column, and less polar compounds travel faster, while more polar compounds are retained longer, effecting separation.

Experimental Workflow: Column Chromatography

Caption: General workflow for purification by column chromatography.

Step-by-Step Protocol

-

Eluent Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. A good system will give the product an Rf value of ~0.3-0.4. A common starting point is a mixture of Hexanes and Ethyl Acetate.

-

Packing: Prepare a slurry of silica gel in the eluent and pour it into the column.[11] Allow the silica to settle into a uniform bed, draining excess solvent until it is just level with the top of the silica. Never let the column run dry.

-

Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like DCM) and carefully apply it to the top of the silica bed.

-

Elution: Carefully add the eluent and apply pressure (if using flash chromatography) to move the solvent through the column.

-

Collection: Collect the eluting solvent in fractions (e.g., in test tubes).

-

Analysis: Spot each fraction on a TLC plate to determine which ones contain the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| "Streaking" on TLC/Column | The carboxylic acid is interacting too strongly with the basic silica gel. | Add 1-2% acetic acid or formic acid to your eluent system. This keeps the compound protonated and reduces strong adsorption, leading to sharper bands. |

| Poor Separation | Eluent polarity is too high or too low; column was poorly packed. | Adjust eluent polarity based on TLC results. Ensure the silica bed is packed evenly without cracks or air bubbles. |

| Product Won't Elute | Eluent is not polar enough. | Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate). A final flush with a very polar solvent like methanol may be needed. |

Purity Assessment

After purification, you must verify the purity of your 1-Boc-piperidin-4-ylacetic acid. No single technique is foolproof; a combination is often best.

| Technique | Information Provided | Key Considerations |

| TLC (Thin Layer Chromatography) | Rapidly assesses the number of components in a sample.[12] | Good for monitoring reaction progress and column fractions. Not quantitative. |

| ¹H and ¹³C NMR Spectroscopy | Provides detailed structural confirmation and can detect impurities with distinct signals.[13] | The gold standard for structural identity. qNMR (quantitative NMR) can provide high-accuracy purity values. |

| HPLC (High-Performance Liquid Chromatography) | Excellent for quantifying purity by separating and detecting components.[13][14] | A robust method for quality control. Requires method development (column, mobile phase selection).[15] |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirms the molecular weight of the main component and any impurities.[16] | Provides mass information, which is invaluable for identifying unknown impurities. |

| Melting Point | A sharp melting point close to the literature value (e.g., 96-102°C) indicates high purity.[17] | Impurities typically depress and broaden the melting point range. |

References

- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents.

- CN112661672A - Crystallization method of Boc-amino acid - Google Patents.

-

Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility - RSC Publishing. Available at: [Link]

-

Solid organic cpd.s when isolated from organic reaction. Available at: [Link]

-

1-Boc-4-AP - Wikipedia. Available at: [Link]

-

purification by crystallization. Available at: [Link]

-

Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Available at: [Link]

- CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents.

-

[1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid | C12H21NO4 | CID 1512539 - PubChem. Available at: [Link]

-

4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]

-

ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2) - Policija. Available at: [Link]

-

Acid–base extraction - Wikipedia. Available at: [Link]

-

Column Chromatography - YouTube. Available at: [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available at: [Link]

-

BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin - ACS Publications. Available at: [Link]

-

Acid-Base Extraction. Available at: [Link]

Sources

- 1. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 2. peptide.com [peptide.com]

- 3. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 7. vernier.com [vernier.com]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 10. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 11. m.youtube.com [m.youtube.com]

- 12. 1-Boc-4-piperidylacetic acid = 98.0 TLC 157688-46-5 [sigmaaldrich.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. policija.si [policija.si]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 4-Boc-1-piperazineacetic acid | 156478-71-6 [chemicalbook.com]

- 17. 437500050 [thermofisher.com]

improving the solubility of 1-Boc-piperidin-4-ylacetic acid reaction mixtures

Knowledge Base ID: KB-SOL-157688

Status: Active | Last Updated: 2026-01-31 Subject: Solubility Optimization & Reaction Troubleshooting Guide

Executive Summary & Molecule Profile

1-Boc-piperidin-4-ylacetic acid (CAS: 157688-46-5) presents a classic "amphiphilic paradox" common in intermediate drug scaffolds. It contains a lipophilic tert-butyl carbamate (Boc) protecting group and a hydrophilic, hydrogen-bond-donating carboxylic acid tail.[1]

This dual nature often leads to "oiling out" during workups and unexpected precipitation during amide coupling reactions, particularly when non-polar side products (like dicyclohexylurea) act as nucleation sites. This guide provides mechanistic solutions to these solubility bottlenecks.

| Property | Value | Implication for Solubility |

| Molecular Weight | 243.30 g/mol | Moderate size; kinetics dominated by steric bulk of Boc. |

| pKa (Acid) | ~4.65 (Predicted) | Critical: At pH > 5, it exists as a water-soluble carboxylate anion.[1] At pH < 4, it is a lipophilic free acid. |

| LogP | ~1.4 | Moderately lipophilic. Soluble in DCM/EtOAc, but prone to oiling out if ionic strength is low. |

| H-Bond Donors | 1 (COOH) | Causes dimerization in non-polar solvents (e.g., Hexane, Ether), reducing effective solubility. |

Troubleshooting Guide: Phase-Specific Solutions

Phase A: Initial Dissolution (Pre-Reaction)[1]

Issue: The starting material will not dissolve completely in Dichloromethane (DCM) or Toluene. Diagnosis: Carboxylic acid dimerization.[1] In non-polar solvents, the terminal acid groups form stable hydrogen-bonded dimers, effectively doubling the molecular weight and reducing solvation energy.

Corrective Protocol:

-

The "Spike" Method: Add a small quantity (5-10% v/v) of a polar aprotic solvent. DMF (Dimethylformamide) or DMAc (Dimethylacetamide) are preferred.[1]

-

Sonication: Apply ultrasound for 5-10 minutes at ambient temperature.

-

Warning: Do not heat >50°C during sonication to avoid thermal degradation of the Boc group (isobutylene elimination).

-

Phase B: Amide Coupling (The "Slurry" Problem)

Issue: The reaction mixture turns into a thick slurry or solidifies after adding the coupling reagent (e.g., EDC, HATU, DCC). Diagnosis:

-

Urea Formation: If using carbodiimides (DCC/EDC), the urea byproduct is precipitating and trapping your starting material.

-

Beta-Sheet Aggregation: If coupling to a peptide chain, the backbone may be aggregating via intermolecular H-bonds.[1]

Corrective Protocol (The Chaosotropic Rescue):

-

Add Lithium Chloride (LiCl): Dissolve anhydrous LiCl in DMF (0.4M - 0.8M final concentration) and add to the reaction.

-

Mechanism:[2] LiCl is a chaosotropic salt. The Li+ ion coordinates with the carbonyl oxygens of the amide backbone and the Boc group, disrupting intermolecular hydrogen bonds and preventing aggregation (pseudo-dilution effect).

-

Phase C: Workup & Purification (The "Oiling Out" Problem)

Issue: Upon acidifying the aqueous layer to extract the product, the compound forms a gummy oil at the interface rather than dissolving in the organic layer. Diagnosis: The solvent system is too non-polar to accommodate the amphiphilic Boc-acid, or the aqueous ionic strength is insufficient to "salt out" the organic phase.

Corrective Protocol:

-

Solvent Switch: Do not use pure Ethyl Acetate.[1] Use a mixture of Ethyl Acetate:THF (3:1) . The THF increases the polarity of the organic phase, better accommodating the amphiphilic product.

-

pH Control: Ensure the aqueous phase is acidified to pH 3.0 (using 1M citric acid or KHSO4).

-

Note: Avoid strong mineral acids (HCl) if possible, as low pH (<1) can prematurely cleave the Boc group over time.

-

Decision Logic & Workflows

Diagram 1: Solvent Selection Decision Tree

Use this logic to select the correct solvent system based on your specific application.

Figure 1: Solvent selection logic based on the thermodynamic requirements of the reaction stage.

Diagram 2: The "Oiling Out" Rescue Protocol

Follow this workflow if your product separates as a gum during extraction.

Figure 2: Step-by-step rescue for biphasic gum formation.

Frequently Asked Questions (FAQs)

Q1: Can I use water as a solvent for this reaction? A: Generally, no. While the carboxylate salt (at pH > 7) is water-soluble, the Boc group makes the molecule act like a surfactant (soap), leading to foaming and emulsions. Water is best used only during the workup phase or in biphasic systems (e.g., Schotten-Baumann conditions) where an organic co-solvent (Dioxane/THF) is present.

Q2: My reaction turned yellow/orange after heating. Is the Boc group intact? A: Color change often indicates minor oxidation of the piperidine ring or impurities, but thermal instability of Boc usually results in gas evolution (isobutylene) rather than color change. However, if you heated >80°C in an acidic environment (even weakly acidic), check via NMR or LCMS for the loss of the t-butyl signal (~1.4 ppm).

Q3: What is the best base to use to maintain solubility? A: DIPEA (Diisopropylethylamine) is superior to Triethylamine (TEA). DIPEA is more lipophilic and hinders the formation of tight ion pairs that might precipitate out of DCM or DMF.

Q4: How do I remove the Boc group if the solubility is this tricky? A: Use 4M HCl in Dioxane . Do not use TFA/DCM if you can avoid it, as the trifluoroacetate salt of the piperidine is often hygroscopic and difficult to handle. The HCl salt will precipitate cleanly from the dioxane/ether mixture, making filtration easy.

References & Authority

-

PubChem Compound Summary. (2025). [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid (CID 1512539).[1][3] National Center for Biotechnology Information.[1] Link[1]

-

Cited for: Molecular properties, pKa predictions, and general safety data.

-

-

Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link[1]

-

Cited for: Stability profiles of Boc groups and solvent compatibility in peptide synthesis.

-

-

Seebach, D., et al. (1996). Lithium Salts as Solubilizing Agents in Peptide Synthesis. Helvetica Chimica Acta.[1]

-

Cited for: The mechanistic use of LiCl (chaosotropic salts) to disrupt aggregation in amide coupling.

-

-

Thermo Fisher Scientific. (2024). Product Specification: (1-BOC-Piperidin-4-yl)acetic acid, 97%. Link

Sources

- 1. [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid | C12H21NO4 | CID 1512539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. amphoteros.com [amphoteros.com]

- 3. (1-BOC-Piperidin-4-yl)acetic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. reddit.com [reddit.com]

- 5. reddit.com [reddit.com]

Technical Support Center: Analytical Monitoring of 1-Boc-piperidin-4-ylacetic Acid

[1]

Status: Online Current Queue: 0 Senior Analyst: Dr. A. Vance Subject: 1-Boc-piperidin-4-ylacetic acid (CAS: 180184-63-2)[1]

Introduction: The "Invisible" Molecule

Welcome to the technical support hub for 1-Boc-piperidin-4-ylacetic acid . This molecule presents a classic "analytical blind spot" for many researchers:

-

Weak Chromophore: It lacks a conjugated

-system, making UV detection at standard wavelengths (254 nm) impossible.[1] -

Thermal Instability: The tert-butoxycarbonyl (Boc) group is acid-labile and thermally sensitive, complicating GC and acidic HPLC methods.[1]

-

Amphoteric Nature: It contains both a carboxylic acid and a protected amine, leading to peak tailing on standard silica or C18 columns if pH is not controlled.

Below are the resolved support tickets covering the most frequent failure modes encountered by our user base.

Ticket #402: HPLC Peak Tailing & "Ghost" Peaks

User Query:

"I'm running a gradient on a C18 column (Water/MeCN + 0.5% TFA). I see my main peak, but it's tailing badly. Also, I see a small peak eluting much earlier that grows if I leave the sample in the autosampler. What is happening?"

Senior Analyst Diagnosis: You are encountering two distinct issues: Acid-Catalyzed Hydrolysis and Ionization State Mismatch .

Root Cause Analysis

-

Ghost Peak (Instability): The Boc group is acid-labile.[1] While 0.1% Trifluoroacetic acid (TFA) is standard, using 0.5% TFA creates a highly acidic environment (pH < 2).[1] If your autosampler is not cooled (4°C), the Boc group slowly hydrolyzes to the free amine (piperidin-4-ylacetic acid) and isobutylene gas.[1] The "early eluting peak" is likely the deprotected free amine, which is highly polar.

-

Tailing (pKa Mismatch): The carboxylic acid moiety (pKa ~4.5) is partially ionized at intermediate pH, interacting strongly with residual silanols on the column.

Corrective Protocol: The "Safe" HPLC Method

To stabilize the Boc group while suppressing silanol interactions, reduce acid concentration and control temperature.

| Parameter | Recommended Setting | Rationale |

| Column | C18 End-capped (e.g., Inertsil ODS-3, 5µm) | "End-capping" reduces silanol activity that grabs the amine/acid.[1] |

| Mobile Phase A | Water + 0.05% - 0.1% Formic Acid | Formic acid is milder than TFA, reducing on-column degradation risk.[1] |

| Mobile Phase B | Acetonitrile (MeCN) | Standard organic modifier.[1] |

| Detection | UV 210 nm (or CAD/ELSD) | The carbonyls (Boc + Acid) only absorb in the low UV range. 254 nm will show nothing. |